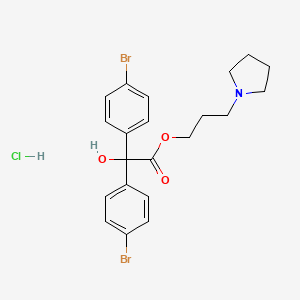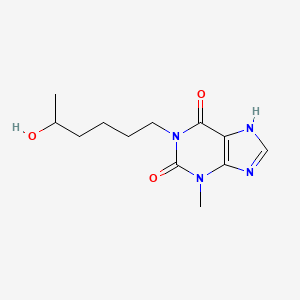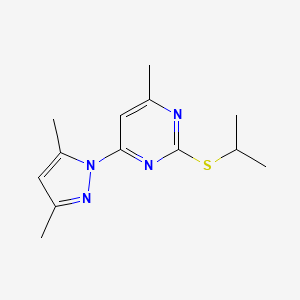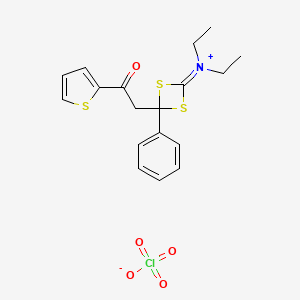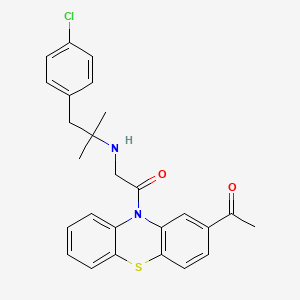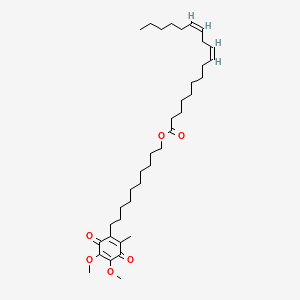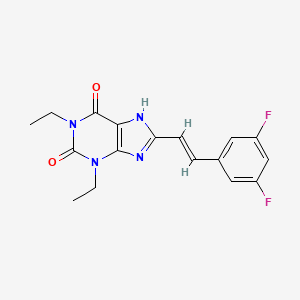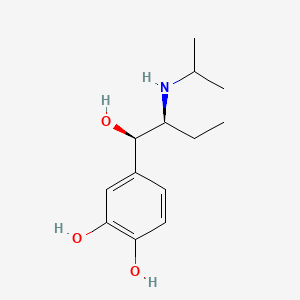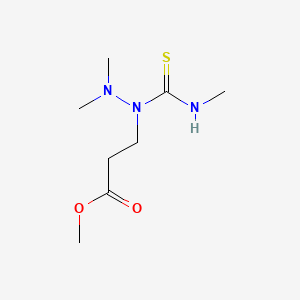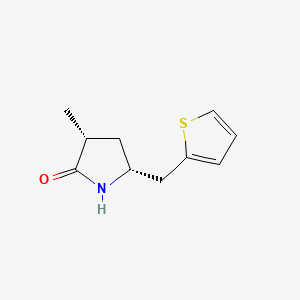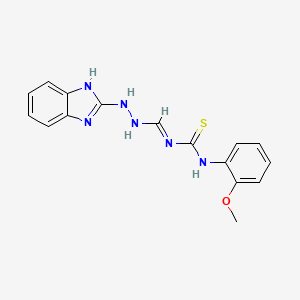
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: is a complex organic compound that features a urea backbone with additional functional groups, including a benzimidazole ring, an amidino group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio- typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of the Amidino Group: This step might involve the reaction of the benzimidazole derivative with an appropriate amidine reagent.
Attachment of the Methoxyphenyl Group: This could be done through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzimidazole derivative.
Formation of the Urea Backbone: The final step would involve the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzimidazole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
科学的研究の応用
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known for its biological activity, which could contribute to the compound’s effects.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Urea Derivatives: Compounds with similar urea backbones.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups.
Uniqueness
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: is unique due to the combination of these functional groups, which might confer specific properties not found in other compounds.
特性
CAS番号 |
113367-95-6 |
|---|---|
分子式 |
C16H16N6OS |
分子量 |
340.4 g/mol |
IUPAC名 |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H16N6OS/c1-23-14-9-5-4-8-13(14)21-16(24)17-10-18-22-15-19-11-6-2-3-7-12(11)20-15/h2-10H,1H3,(H2,19,20,22)(H2,17,18,21,24) |
InChIキー |
WFPVEGMRXVRTQP-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC=C1NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
正規SMILES |
COC1=CC=CC=C1NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



